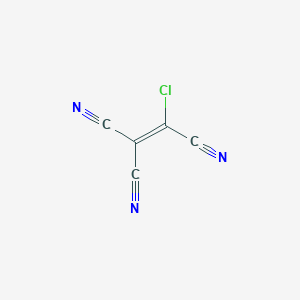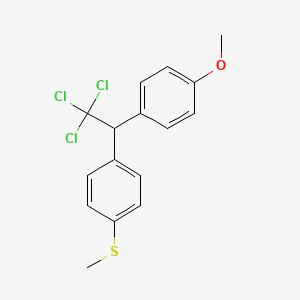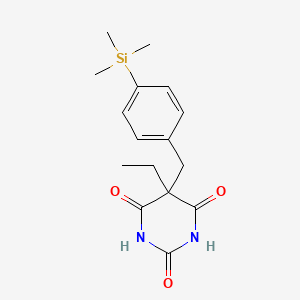![molecular formula C15H19NO3 B14693833 7-[2-(diethylamino)ethoxy]-2H-chromen-2-one CAS No. 32550-44-0](/img/structure/B14693833.png)
7-[2-(diethylamino)ethoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(diethylamino)ethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. It is characterized by the presence of a chromenone core structure with a diethylaminoethoxy substituent at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(diethylamino)ethoxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-2H-chromen-2-one and 2-(diethylamino)ethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The hydroxyl group at the 7-position of the chromenone undergoes nucleophilic substitution with the diethylaminoethoxy group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
7-[2-(diethylamino)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced chromenone derivatives.
Substitution: The diethylaminoethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives with higher oxidation states, while reduction may produce reduced chromenone derivatives .
Scientific Research Applications
7-[2-(diethylamino)ethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 7-[2-(diethylamino)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group may enhance the compound’s ability to interact with biological membranes and proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-(diethylamino)-4-methylcoumarin: This compound has a similar diethylamino group but differs in the substitution pattern on the chromenone core.
7-(diethylamino)-3-formylcoumarin: Another similar compound with a formyl group at the 3-position.
7-(diethylamino)-2-oxo-2H-chromene-4-carbaldehyde: This compound features a carbaldehyde group at the 4-position.
Uniqueness
7-[2-(diethylamino)ethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethoxy group at the 7-position enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
32550-44-0 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
7-[2-(diethylamino)ethoxy]chromen-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-16(4-2)9-10-18-13-7-5-12-6-8-15(17)19-14(12)11-13/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
BKPKOUGBWOHARK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


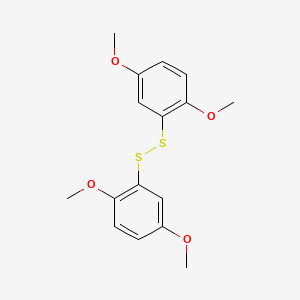

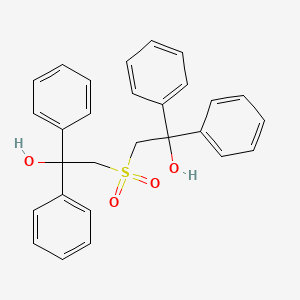
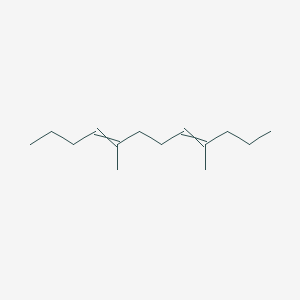
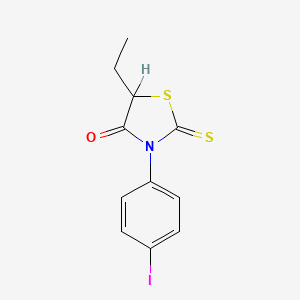
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
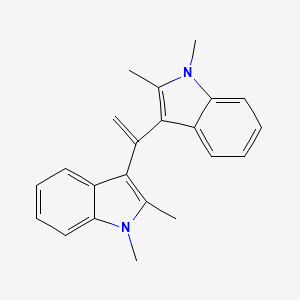
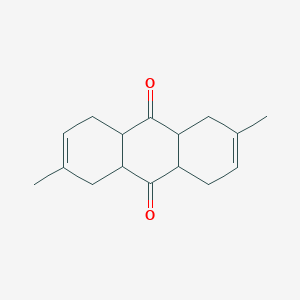
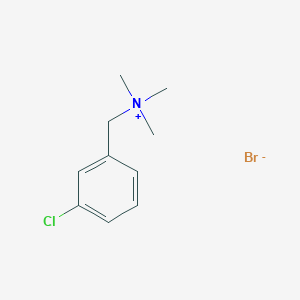
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
